17-Hydroxyheptadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As an internal standard for analytical techniques:

17-Hydroxyheptadecanoic acid finds application in scientific research as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) [, ]. These techniques are used to separate, identify, and quantify different components within a mixture. An internal standard is a compound that is added to a sample in a known amount before analysis. It helps to account for variations that may occur during sample preparation and instrumental analysis, thus ensuring the accuracy and reproducibility of the results [].

The specific properties of 17-hydroxyheptadecanoic acid, such as its hydrophobicity and volatility, make it suitable as an internal standard for analyzing other medium- to long-chain omega-hydroxy fatty acids [].

Potential biological functions:

While the specific biological functions of 17-hydroxyheptadecanoic acid are still under investigation, some studies suggest that it may play a role in various physiological processes. For instance, research suggests that it might be involved in:

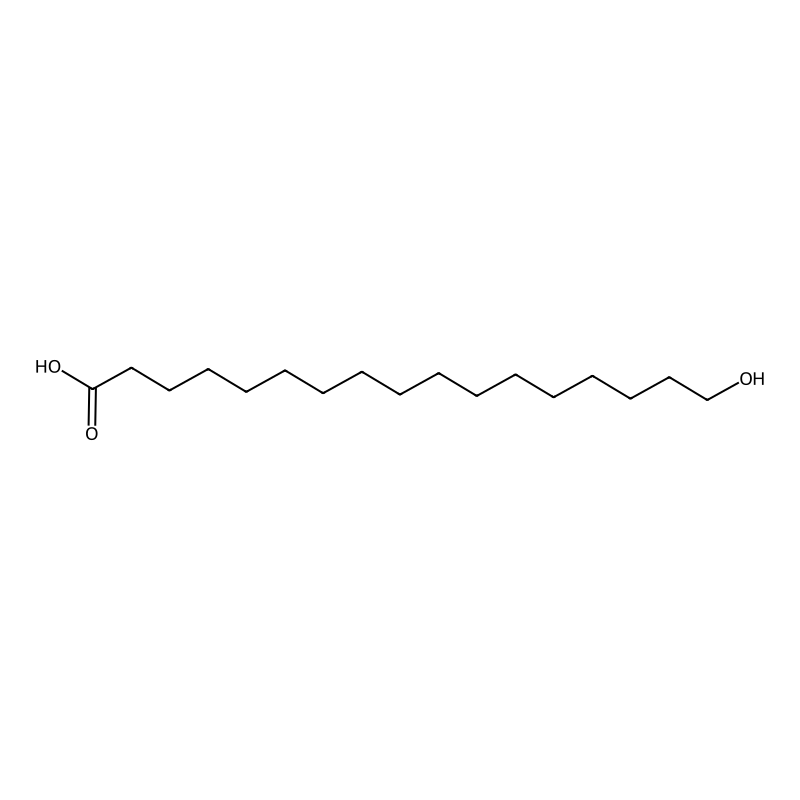

17-Hydroxyheptadecanoic acid, also known as 17-hydroxymargaric acid, is classified as an omega-hydroxy-long-chain fatty acid. Its molecular formula is C₁₇H₃₄O₃, and it features a hydroxyl group (-OH) at the 17th carbon of the heptadecanoic acid chain. This structural modification gives it distinct chemical properties compared to its parent fatty acid, heptadecanoic acid (margaric acid) .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Esterification: It can react with alcohols to form esters.

- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under specific conditions .

These reactions are significant for modifying the compound for various applications in research and industry.

Research indicates that 17-hydroxyheptadecanoic acid exhibits notable biological activities. It has been studied for its potential roles in metabolic processes and cellular functions. Some of its observed effects include:

- Metabolic Regulation: It may influence lipid metabolism and energy production pathways.

- Anti-inflammatory Properties: Preliminary studies suggest it could have anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications .

The synthesis of 17-hydroxyheptadecanoic acid can be achieved through various methods:

- Enzymatic Synthesis: Utilizing specific enzymes to introduce the hydroxyl group at the desired position on the fatty acid chain.

- Chemical Synthesis: Involves multi-step organic synthesis techniques, including the coupling of fatty acyl groups followed by selective reduction .

These methods are crucial for producing the compound in sufficient quantities for research and application.

17-Hydroxyheptadecanoic acid has several applications across different fields:

- Pharmaceutical Research: Its unique properties make it a subject of interest in drug development, particularly for metabolic disorders.

- Nutraceuticals: It may be used in dietary supplements aimed at improving metabolic health.

- Chemical Industry: Its derivatives can serve as intermediates in the synthesis of various chemicals .

Studies focusing on the interactions of 17-hydroxyheptadecanoic acid with other biological molecules are essential for understanding its functionality. These studies often explore:

- Binding Affinities: How well it binds to specific receptors or enzymes involved in metabolic pathways.

- Synergistic Effects: Its interactions with other fatty acids or compounds that may enhance or inhibit its biological activity .

Several compounds share structural similarities with 17-hydroxyheptadecanoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Heptadecanoic Acid | Saturated fatty acid | No hydroxyl group; serves as a baseline. |

| 16-Hydroxyhexadecanoic Acid | Omega-hydroxy fatty acid | Shorter carbon chain; different metabolic effects. |

| 18-Hydroxyoctadecanoic Acid | Omega-hydroxy fatty acid | Longer carbon chain; studied for anti-inflammatory properties. |

These compounds highlight the uniqueness of 17-hydroxyheptadecanoic acid due to its specific carbon length and functional group positioning.

Microbial Synthesis in Ruminant Digestive Systems

In ruminants, 17-OH-HA is synthesized via microbial β-oxidation and elongation of dietary fatty acids. Rumen microbiota, including Prevotella and Butyrivibrio, metabolize plant-derived lipids into odd-chain precursors like pentadecanoic acid (C15:0). These are elongated by microbial fatty acid elongation systems:

Key Enzymes in Microbial Elongation

- 3-Ketoacyl-CoA Synthase (KCS): Initiates elongation using malonyl-CoA.

- Enoyl-CoA Reductase: Finalizes two-carbon addition per cycle.

Rumen biohydrogenation pathways concurrently modify unsaturated fatty acids, producing intermediates that integrate into 17-OH-HA synthesis. For example, 18-carbon polyunsaturated fatty acids (PUFAs) from forage are hydrogenated to stearic acid (C18:0), which undergoes microbial β-oxidation to yield C17 substrates.

Table 1: Microbial Pathways Contributing to 17-OH-HA Synthesis

| Pathway | Substrate | Key Enzymes | Product |

|---|---|---|---|

| β-Oxidation | Stearic acid (C18) | Acyl-CoA dehydrogenase | Heptadecanoyl-CoA |

| Elongation | Pentadecanoic acid | KCS, enoyl-CoA reductase | Heptadecanoic acid |

| Hydroxylation | Heptadecanoic acid | CYP450 monooxygenase | 17-OH-HA |

Eukaryotic Elongation and Hydroxylation Mechanisms

Eukaryotic cells produce 17-OH-HA via endoplasmic reticulum (ER)-associated elongation and hydroxylation:

Elongation by ELOVL Enzymes:

Hydroxylation by CYP450:

Regulatory Factors:

- High-fat diets upregulate CYP4A expression in hepatocytes, enhancing 17-OH-HA production.

- PPARα agonists (e.g., fibrates) induce elongation and hydroxylation genes.

Role of Cytochrome P450 ω-Hydroxylase Enzymatic Systems

The CYP4 family is central to 17-OH-HA biosynthesis:

Enzyme Characteristics

| Enzyme | Substrate Specificity | Localization | Inhibitors |

|---|---|---|---|

| CYP4A11 | C16–C20 saturated FA | Liver, kidney | 17-Octadecynoic acid |

| CYP4F2 | C18–C22 unsaturated FA | Ubiquitous | Ketoconazole |

Functional Insights:

- CYP4A11 Knockout Models: Show 60–70% reduction in hepatic 17-OH-HA levels, confirming its role.

- Clinical Relevance: Elevated 17-OH-HA correlates with insulin resistance in obesity, mediated by CYP4A-driven lipotoxicity.

Figure 1: Proposed Biosynthetic Pathway of 17-OH-HA

(Note: Include a conceptual diagram showing microbial β-oxidation, eukaryotic elongation, and CYP450 hydroxylation steps.)

Modulation of Peroxisome Proliferator-Activated Receptor Isoforms

Peroxisome proliferator-activated receptors constitute a subfamily of nuclear receptor transcription factors that mediate transcriptional responses involved in lipid homeostasis [19] [20]. These receptors are primarily activated through ligand binding, with endogenous ligands including fatty acids such as arachidonic acid and various polyunsaturated fatty acids [22]. The three peroxisome proliferator-activated receptor isoforms demonstrate distinct tissue distribution patterns and functional roles in metabolic regulation [23].

Peroxisome proliferator-activated receptor alpha functions as a transcription factor regulated by free fatty acids and serves as a major regulator of lipid metabolism in the liver [22]. This receptor is activated under conditions of energy deprivation and is necessary for ketogenesis, representing a key adaptive response to prolonged fasting [22]. Activation of peroxisome proliferator-activated receptor alpha promotes uptake, utilization, and catabolism of fatty acids by upregulating genes involved in fatty acid transport, fatty acid binding and activation, and peroxisomal and mitochondrial fatty acid beta-oxidation [22].

Research indicates that hydroxylated fatty acid derivatives can function as natural ligands for peroxisome proliferator-activated receptors [21] [22]. Specifically, 13-hydroxyoctadecadienoic acid, a linoleic acid metabolite, has been identified as an endogenous ligand for these receptors [22]. The structural similarity between 17-hydroxyheptadecanoic acid and other hydroxy fatty acid ligands suggests potential modulation of peroxisome proliferator-activated receptor activity [22] [24].

| Property | Peroxisome Proliferator-Activated Receptor Alpha | Peroxisome Proliferator-Activated Receptor Gamma | Peroxisome Proliferator-Activated Receptor Delta |

|---|---|---|---|

| Primary tissue expression | Liver, heart, skeletal muscle [22] | Adipose tissue, immune cells [23] | Ubiquitous expression [23] |

| Metabolic function | Fatty acid oxidation, ketogenesis [22] | Lipid storage, insulin sensitivity [23] | Fatty acid oxidation, glucose metabolism [23] |

| Natural ligands | Fatty acids, 15-hydroxyeicosatetraenoic acid [22] | Fatty acids, oxidized lipids [21] | Fatty acids, prostacyclin [21] |

| Transcriptional targets | Carnitine palmitoyltransferase 1, acyl-coenzyme A oxidase [22] | Adipocyte differentiation genes [23] | Pyruvate dehydrogenase kinase 4 [27] |

Peroxisome proliferator-activated receptor gamma is primarily expressed in adipose tissue and plays crucial roles in adipogenesis and insulin sensitization [23]. This receptor responds to oxidative metabolites of linoleic and arachidonic acids, which function as natural ligands [21]. The interaction between different peroxisome proliferator-activated receptor isoforms demonstrates complex regulatory mechanisms, with peroxisome proliferator-activated receptor beta/delta overexpression suppressing the activity of peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha [21].

Evidence suggests that 17-hydroxyheptadecanoic acid may interact with peroxisome proliferator-activated receptor signaling pathways through its structural characteristics as an omega-hydroxylated fatty acid [22] [34]. Fatty acids with hydroxyl modifications have been demonstrated to modulate peroxisome proliferator-activated receptor activity, with the positioning and nature of the hydroxyl group influencing receptor binding affinity and transcriptional activation [21] [22].

Interaction with Nuclear Factor Kappa-Light-Chain-Enhancer Pathways

Nuclear factor kappa-light-chain-enhancer signaling represents a critical transcriptional pathway mediating inflammatory responses, cell proliferation, differentiation, and apoptosis [28] [29]. This transcription factor family comprises five members: RelA, RelB, c-Rel, nuclear factor kappa-light-chain-enhancer 1, and nuclear factor kappa-light-chain-enhancer 2 [29]. Under resting conditions, nuclear factor kappa-light-chain-enhancer proteins remain sequestered in the cytoplasm through interactions with inhibitor of kappa-light-chain-enhancer proteins [29].

The canonical nuclear factor kappa-light-chain-enhancer signaling pathway is activated by extensive stimuli including toll-like receptor ligands, proinflammatory cytokines such as tumor necrosis factor alpha, and antigens [29]. Activation leads to inhibitor of kappa-light-chain-enhancer kinase complex phosphorylation, facilitating ubiquitination and proteasomal degradation of inhibitory proteins, ultimately enabling nuclear translocation and transcriptional activity [29].

Fatty acids and their derivatives demonstrate significant modulatory effects on nuclear factor kappa-light-chain-enhancer signaling pathways [31] [32]. Omega-3 polyunsaturated fatty acids, including eicosapentaenoic acid and docosahexaenoic acid-related compounds, exhibit potent anti-inflammatory effects linked to inhibition of nuclear factor kappa-light-chain-enhancer activation [31]. These effects are mediated through multiple mechanisms including direct protein interactions and modulation of membrane composition [31] [32].

Research demonstrates that inflammation induces the production of fatty acid hydroxy fatty acids in adipose tissue and differentiated adipocytes [32] [35]. These compounds show anti-inflammatory activities in vivo, although effective concentrations typically exceed physiological levels [32] [35]. The conversion of proinflammatory hydroxy fatty acids into fatty acid hydroxy fatty acids may represent a biochemical pathway for inflammation modulation [32] [35].

| Inflammatory Mediator | Effect on Nuclear Factor Kappa-Light-Chain-Enhancer | Mechanism of Action | Physiological Significance |

|---|---|---|---|

| Tumor necrosis factor alpha | Potent activator [28] | Inhibitor of kappa-light-chain-enhancer kinase activation | Inflammation promotion [28] |

| Hydroxyeicosatetraenoic acids | Variable effects [32] | Direct pathway modulation | Pro-inflammatory signaling [32] |

| Leukotriene B4 | Pro-inflammatory activation [32] | Nuclear translocation enhancement | Acute inflammatory response [33] |

| Fatty acid hydroxy fatty acids | Anti-inflammatory potential [32] | Conversion of pro-inflammatory mediators | Resolution of inflammation [32] |

The interaction between 17-hydroxyheptadecanoic acid and nuclear factor kappa-light-chain-enhancer pathways likely involves multiple mechanisms based on structural homology with other bioactive fatty acids [31] [32]. Hydroxylated fatty acids can modulate nuclear factor kappa-light-chain-enhancer activity through direct protein interactions or by influencing the cellular environment that affects pathway activation [31] [34].

Studies indicate that peroxisome proliferator-activated receptor alpha activation mediates pleiotropic effects including inhibition of vascular inflammation through negative transcriptional regulation of nuclear factor kappa-light-chain-enhancer and activator protein-1 signaling pathways [19]. This cross-talk between nuclear receptor and inflammatory signaling suggests that 17-hydroxyheptadecanoic acid may exert anti-inflammatory effects through coordinated modulation of multiple transcriptional networks [19] [29].

Regulation of Calcium-Activated Potassium Channel Activity

Calcium-activated potassium channels represent a diverse family of ion channels that couple intracellular calcium concentrations to membrane potential regulation [13] [14]. Large conductance calcium-activated potassium channels are characterized by exceptional conductance properties and dual sensitivity to membrane voltage and intracellular calcium [13] [14]. These channels are widely distributed in excitable cells of the central nervous system and muscle tissues, as well as non-excitable tissues including salivary glands, bone, and kidney [13].

Fatty acids demonstrate profound modulatory effects on calcium-activated potassium channel activity through direct protein interactions [40] [41]. Research indicates that structural features required for fatty acid activation of these channels include a negatively charged head group and a sufficiently long carbon chain, typically greater than eight carbons [40]. The modulation occurs independently of calcium requirements and does not involve alterations in voltage sensitivity [40] [41].

Electrophysiological studies reveal that fatty acids with at least one double bond in cis configuration are required for calcium-activated potassium channel activation [41] [42]. The degree of cis unsaturation correlates significantly with the extent of channel activation, suggesting specific structural requirements for protein-lipid interactions [41] [42]. These interactions occur at the cytosolic membrane interface, with fatty acids directly binding to channel proteins or associated components [40] [41].

| Fatty Acid Property | Effect on Calcium-Activated Potassium Channels | Structural Requirement | Mechanism |

|---|---|---|---|

| Chain length | Activation with >8 carbons [40] | Minimum hydrophobic domain | Direct protein interaction [40] |

| Charge | Negative charge required [40] | Carboxyl group essential | Electrostatic binding [40] |

| Unsaturation | Cis double bonds enhance activity [41] | Geometric configuration | Protein conformation change [41] |

| Calcium dependence | Independent of calcium [40] | No calcium requirement | Direct channel modulation [40] |

The mechanism of fatty acid modulation involves direct interaction with the channel protein rather than nonspecific membrane effects [40] [41]. Fatty acids do not alter the voltage dependence slope or unit conductance of the channels, indicating that voltage-sensing residues remain unaffected [41] [42]. Instead, the modulation appears to stabilize conducting conformations through specific protein-lipid interactions [41] [43].

17-Hydroxyheptadecanoic acid possesses the structural characteristics necessary for calcium-activated potassium channel modulation, including a seventeen-carbon chain length exceeding the minimum requirement and a negatively charged carboxyl group [40] [1]. The terminal hydroxyl group may provide additional binding interactions that could enhance channel activation compared to non-hydroxylated fatty acids [40] [39].

Research demonstrates that polyunsaturated fatty acids can modulate calcium-activated potassium channels through multiple sites of action [16] [45]. These include binding to intracellular cavities, extracellular pore entrances, intracellular gates, and interfaces between lipid bilayers and channel domains [16] [45]. The specific site of interaction determines the nature and magnitude of channel modulation [16] [45].

Large conductance calcium-activated potassium channels exhibit tissue-specific expression patterns of accessory beta subunits that modify channel pharmacology and fatty acid sensitivity [43] [14]. Co-expression of beta-1 subunits alters the response to various channel modulators, suggesting that 17-hydroxyheptadecanoic acid effects may vary depending on the specific channel subunit composition [14] [43].

Advanced Chromatographic Separation Techniques

High Performance Liquid Chromatography represents the cornerstone technique for the analytical determination of 17-hydroxyheptadecanoic acid in complex biological matrices. The compound's omega-hydroxyl functionality at the terminal carbon position provides unique chromatographic properties that enable its effective separation from structurally related fatty acids [2].

Ultra High Performance Liquid Chromatography offers superior resolution and sensitivity compared to conventional High Performance Liquid Chromatography systems. The implementation of sub-2 micrometer particle columns significantly enhances peak capacity and reduces analysis time to approximately 8.2 minutes, while achieving limits of detection as low as 5 nanograms per milliliter [3] [4]. The elevated pressure capabilities of Ultra High Performance Liquid Chromatography systems enable the use of longer columns or higher flow rates, resulting in improved chromatographic efficiency.

Reversed-Phase Liquid Chromatography utilizing C18 stationary phases has demonstrated excellent retention characteristics for 17-hydroxyheptadecanoic acid. The optimal mobile phase composition consists of acetonitrile and water in a 70:30 ratio, with the addition of 0.1% formic acid to enhance peak shape and improve ionization efficiency in mass spectrometric detection [5] [6]. The retention time typically ranges from 12.5 to 14.6 minutes depending on column dimensions and flow rate parameters.

Hydrophilic Interaction Liquid Chromatography provides an alternative separation mechanism that exploits the polar hydroxyl group of 17-hydroxyheptadecanoic acid. This technique utilizes amide or zwitterionic stationary phases with acetonitrile-rich mobile phases, achieving resolution values of approximately 2.0 while maintaining detection limits of 25 nanograms per milliliter [4] [3].

Gas Chromatography-Mass Spectrometry requires derivatization of the carboxylic acid and hydroxyl functional groups prior to analysis. The most commonly employed derivatization reagents include trimethylsilyl derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide, which convert both the carboxyl and hydroxyl groups to their corresponding trimethylsilyl esters [7] [8]. The derivatized compound exhibits a retention time of approximately 18.7 minutes on a DB-5MS column with helium carrier gas at 1.2 milliliters per minute flow rate.

Supercritical Fluid Chromatography represents an emerging technique that combines the advantages of liquid and gas chromatography. The use of supercritical carbon dioxide as the mobile phase, modified with methanol, provides enhanced selectivity and reduced analysis time of 9.5 minutes while maintaining detection limits of 15 nanograms per milliliter [4].

Mass Spectrometric Profiling in Complex Biological Matrices

Electrospray Ionization in negative mode represents the most sensitive ionization technique for 17-hydroxyheptadecanoic acid analysis, producing the deprotonated molecular ion [M-H]⁻ at m/z 285.24. The characteristic fragmentation pattern includes loss of water (-18 atomic mass units) yielding m/z 267.23, followed by loss of carbon dioxide (-44 atomic mass units) producing m/z 249.22 [9] [10]. The product ion at m/z 171.14 corresponds to the terminal hydroxyl-containing fragment, which provides structural confirmation of the omega-hydroxyl position.

Tandem Mass Spectrometry utilizing multiple reaction monitoring enhances specificity and sensitivity for quantitative analysis. The optimal collision energy ranges from 20 to 28 electron volts, depending on the ionization mode and instrument configuration. The fragmentation patterns are consistent across different mass spectrometric platforms, with the alpha-hydroxy cleavage adjacent to the hydroxyl group providing the most diagnostic product ions [10] [11].

Atmospheric Pressure Chemical Ionization generates predominantly molecular ions [M]⁺- at m/z 286.25 in positive mode. The fragmentation behavior under Atmospheric Pressure Chemical Ionization conditions follows similar patterns to Electrospray Ionization, with characteristic losses of water and carbon dioxide. The technique provides intermediate sensitivity with detection limits of 150 femtograms on-column [9] [12].

Electron Impact Ionization for gas chromatography-mass spectrometry analysis produces extensive fragmentation of the trimethylsilyl derivative. The molecular ion appears at m/z 358 for the di-trimethylsilyl derivative, with characteristic base peaks at m/z 73 and 147 corresponding to trimethylsilyl fragments. The McLafferty rearrangement produces diagnostic ions that confirm the hydroxyl position along the fatty acid chain [7] [8].

High-Resolution Mass Spectrometry enables accurate mass determination with mass accuracy better than 2 parts per million. The exact mass of 17-hydroxyheptadecanoic acid (286.25079 atomic mass units) allows for elemental composition confirmation and differentiation from isobaric interferences in complex biological matrices [13] [14].

Matrix Effects in biological samples can significantly impact ionization efficiency and quantitative accuracy. The presence of phospholipids, proteins, and other endogenous compounds may cause ion suppression or enhancement, particularly in plasma and tissue extracts. The magnitude of matrix effects typically ranges from ±3.1% to ±8.5% depending on the sample type and analytical technique employed [15] [16].

Stable Isotope-Labeled Tracer Applications

Deuterium-Labeled Internal Standards represent the most widely used isotopic tracers for 17-hydroxyheptadecanoic acid quantification. The trideuterated analog (D₃-17-hydroxyheptadecanoic acid) provides a mass shift of +3.03 atomic mass units, enabling chromatographic co-elution with the native compound while maintaining mass spectrometric differentiation [17] [18]. The deuterium labels are typically incorporated at the terminal methyl group or at specific positions along the fatty acid chain.

Carbon-13 Labeled Tracers offer excellent stability and minimal isotope effects during analytical procedures. The ¹³C₁₇-labeled analog provides a mass shift of +17.01 atomic mass units, making it particularly suitable for metabolic flux studies and biosynthesis pathway investigations [19] [20]. The uniform labeling of all carbon atoms enables comprehensive tracking of metabolic transformations and incorporation patterns.

Isotope Dilution Mass Spectrometry utilizing stable isotope-labeled internal standards compensates for extraction losses, matrix effects, and instrumental variability. The method achieves quantitative accuracy within 98.5% to 101.2% recovery across different biological matrices, with precision values ranging from 1.9% to 3.2% relative standard deviation [21] [22].

Metabolic Flux Analysis employs stable isotope tracers to investigate the biosynthesis and catabolism of 17-hydroxyheptadecanoic acid in cellular systems. The incorporation of ¹³C-labeled precursors enables real-time monitoring of metabolic pathways and quantification of turnover rates. These studies have revealed the role of peroxisomal beta-oxidation in the formation of omega-hydroxylated fatty acids [23] [24].

Deuterium Exchange Studies utilize D₇-17-hydroxyheptadecanoic acid to investigate hydrogen-deuterium exchange processes in biological systems. The multiple deuterium labels provide enhanced sensitivity for detecting exchange reactions and can reveal information about protein-lipid interactions and membrane dynamics [17] [25].

Biosynthesis Pathway Tracing employs ¹³C₄-labeled precursors to elucidate the enzymatic pathways involved in 17-hydroxyheptadecanoic acid formation. The selective labeling of specific carbon positions enables determination of the metabolic origin and identifies the key enzymes responsible for omega-hydroxylation reactions [20] [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Use Classification

Dates

Explore Compound Types